

Oseltamivir: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral medication for the treatment and prophylaxis of both influenza A and B virus infections.[1] Its development is a prime example of rational, structure-based drug design, targeting a critical enzyme in the influenza virus life cycle.[1][2] Oseltamivir is an orally administered prodrug, which is efficiently converted by hepatic esterases in the body to its active form, oseltamivir carboxylate.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir, designed for researchers, scientists, and drug development professionals.

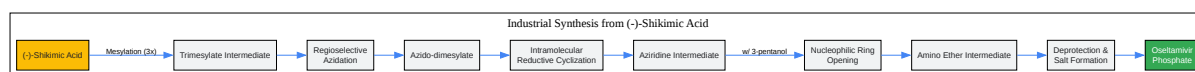
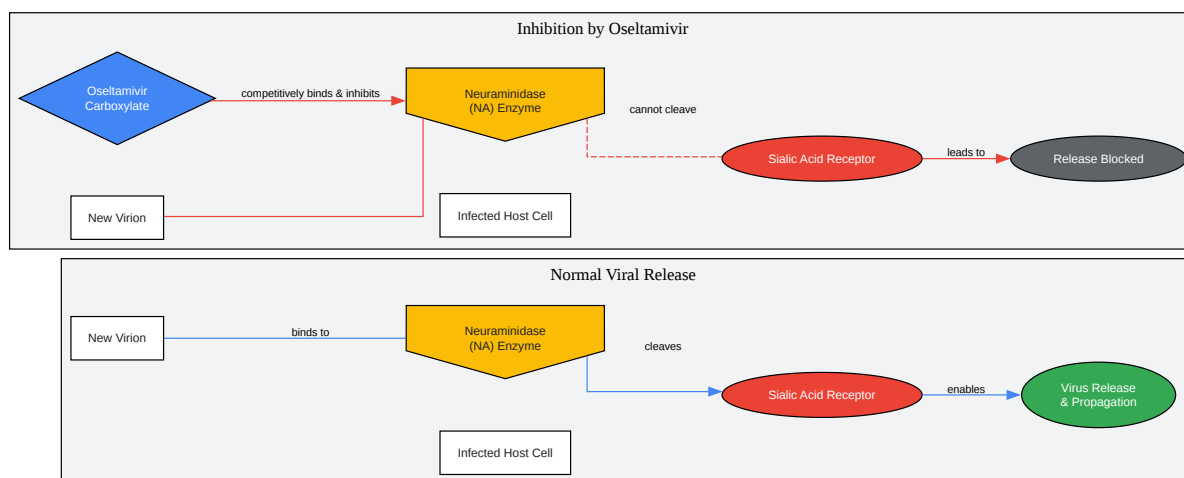
Discovery and Development

The journey of oseltamivir began in the early 1990s with a dedicated program at Gilead Sciences aimed at developing an orally bioavailable inhibitor for the influenza neuraminidase enzyme.[2][5] Researchers leveraged X-ray crystal structures of the neuraminidase active site to design potent carbocyclic inhibitors that mimic its natural substrate, sialic acid.[1][2] This structure-based approach led to the identification of a promising candidate, GS 4104, which was later named oseltamivir.[1][2] In 1996, Gilead Sciences granted an exclusive license to Hoffmann-La Roche for the final development and commercialization of the drug, which was approved for medical use in the US in 1999.[2][6]

Mechanism of Action

The therapeutic effect of oseltamivir is derived from the competitive inhibition of the influenza neuraminidase (NA) enzyme by its active metabolite, oseltamivir carboxylate.^{[1][7]} The influenza virus life cycle depends on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).^[1] While HA allows the virus to enter host cells, NA is responsible for cleaving sialic acid residues from the surface of the infected cell, a crucial step for the release of newly formed virions.^{[1][3]}

Oseltamivir carboxylate, being an analogue of the transition state of the sialic acid substrate, binds with high affinity to the conserved active site of the neuraminidase enzyme.^{[1][3]} This binding blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid.^[7] As a result, newly synthesized viral particles cannot detach from the host cell surface, leading to their aggregation and preventing the spread of the infection within the respiratory tract.^{[1][7]}



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